molecular formula C11H10BrNO2 B3036662 5-Bromo-1-isopropylindoline-2,3-dione CAS No. 397846-39-8

5-Bromo-1-isopropylindoline-2,3-dione

Cat. No. B3036662
CAS RN: 397846-39-8
M. Wt: 268.11 g/mol
InChI Key: PUTKQWAMBKOMKG-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropylindoline-2,3-dione is a chemical compound . It is a derivative of indoline-2,3-dione . The CAS number for this compound is 397846-39-8 .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives has been reported in the literature . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . This involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves the synthesis from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .


Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives have been studied . These reactions involve the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Crystal Structure and Surface Analysis

Research by Abdellaoui et al. (2019) focused on a related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, exploring its crystal structure and surface properties using Hirshfeld surface analysis and DFT studies. This study provides insights into the molecular interactions and structural stability of similar bromoindoline derivatives, potentially applicable to 5-Bromo-1-isopropylindoline-2,3-dione as well (Abdellaoui et al., 2019).

Reactivity and Synthesis

Bałoniak and Plas (1981) reported on the reactivity of a related compound, 1-(p-bromophenyl)-2-methyl-5-bromopyridazine-3,6-dione, with morpholine, leading to the formation of a novel compound. This study contributes to understanding the reactivity of bromo-substituted diones, which is relevant for the synthesis and modification of this compound (Bałoniak & Plas, 1981).

Antimicrobial Studies

Sampal et al. (2018) synthesized and characterized 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes, focusing on their antimicrobial properties. Although not directly studying this compound, this research highlights the potential of bromo-dione compounds in developing antimicrobial agents, which could extend to the subject compound (Sampal et al., 2018).

HPLC Method Development

Shabir and Forrow (2005) developed and validated an HPLC method for analyzing 4,7-phenanthroline-5,6-dione, identifying 5-bromo-4-7-phenanthroline as a major impurity. This study demonstrates the importance of analytical methods in identifying and quantifying impurities in related bromo-dione compounds, which could be applicable to this compound (Shabir & Forrow, 2005).

Enantiomeric Resolution

Ali et al. (2016) conducted enantiomeric resolution and simulation studies of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. This study highlights the significance of chiral resolution in the chemical analysis of bromo-dione derivatives, which could be essential for understanding the stereochemistry of this compound (Ali et al., 2016).

Safety and Hazards

The safety data sheet for related compounds suggests that they may be hazardous . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The synthesis of isoindoline-1,3-dione derivatives and their potential applications in various fields have been discussed in the literature . These compounds have potential use in chemical production and clinical medicine .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-isopropylindoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of their biological functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, such as this compound, have been reported to affect cancer cells, microbes, and other disorders in the human body . These effects are achieved through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit viral replication by binding to viral enzymes and preventing their activity . Additionally, these compounds can modulate the activity of cellular enzymes involved in metabolic pathways, leading to altered cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives, including this compound, have been studied for their stability and degradation in various conditions . Long-term studies have shown that these compounds can have sustained effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s accumulation and activity within target cells and tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

5-bromo-1-propan-2-ylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTKQWAMBKOMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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